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Compound of Interest

Compound Name: Gly-Phe-AMC

Cat. No.: B1336567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-amino-4-methylcoumarin (AMC)

peptides, a cornerstone in the study of proteolytic enzymes. We will delve into the core

principles of their fluorogenic properties, provide detailed experimental protocols for their

application, and present key quantitative data to facilitate experimental design and

interpretation.

Core Principles of AMC Peptide Fluorogenesis
7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule. Its utility as a

reporter in enzyme assays stems from a phenomenon known as static quenching when it is

conjugated to a peptide. The fluorescence of AMC is a result of its conjugated π-electron

system. When the amino group of AMC is acylated to the C-terminus of a peptide via an amide

bond, this conjugation is altered, leading to a significant decrease in its fluorescence quantum

yield and a blue-shift in its excitation and emission wavelengths.[1][2]

Enzymatic cleavage of the amide bond by a specific protease liberates free AMC. This event

restores the original electronic configuration of the fluorophore, resulting in a dramatic increase

in fluorescence intensity at its characteristic longer wavelengths.[2][3] This "turn-on" fluorescent

signal provides a sensitive and continuous method for monitoring enzyme activity.

Quantitative Photophysical Properties
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The selection of appropriate excitation and emission wavelengths is critical for maximizing the

signal-to-noise ratio in AMC-based assays. The photophysical properties of AMC and its

peptide conjugates can be influenced by the local microenvironment, including solvent polarity.

Below are key photophysical parameters for AMC and representative AMC-peptide conjugates.

Compound
Excitation
Max (λex,
nm)

Emission
Max (λem,
nm)

Molar
Extinction
Coefficient
(ε, M⁻¹cm⁻¹)

Quantum
Yield (Φ)

Solvent/Co
nditions

Free AMC 341 - 380[4] 440 - 460[4]

~14,500 (at

325 nm for

Mca)[5]

~0.5[3] Ethanol

342[6] 441[6] - - pH 7

380[7] 460[7] - -
General

Assay Buffer

Ac-DEVD-

AMC

(Caspase-3

Substrate)

~330[2] ~390[2] -

Weak

Fluorescence

[8]

Intact

Substrate

Mca-Pro-Leu-

Gly-Leu-Dpa-

Ala-Arg-NH₂

(MMP

Substrate)

325[5] 393[5] 14,500[5] 0.49[5]

Intact

Substrate

(Mca

fluorophore)

Experimental Protocols
General Protease Activity Assay using an AMC-Peptide
Substrate
This protocol provides a general framework for measuring the activity of a protease using a

specific AMC-peptide substrate.

Materials:
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Specific AMC-peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)

Purified enzyme or cell lysate containing the enzyme of interest

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)[9]

96-well black, clear-bottom microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of the AMC-peptide substrate in DMSO (e.g., 10 mM).

Dilute the enzyme or cell lysate to the desired concentration in cold assay buffer.

Assay Setup:

In a 96-well black microplate, add 20-50 µg of total protein per well.[10]

For inhibitor controls, pre-incubate the lysate with a specific inhibitor for 15-30 minutes at

the appropriate temperature.[10]

Adjust the volume in each well to a pre-final volume (e.g., 90 µL) with assay buffer.[11]

Include control wells:

Blank: Assay buffer only (no enzyme, no substrate).

Substrate Control: Assay buffer + substrate (no enzyme).

Enzyme Control: Assay buffer + enzyme (no substrate).

Enzymatic Reaction:

Prepare a working solution of the AMC-peptide substrate by diluting the stock solution in

assay buffer to the desired final concentration (typically in the low micromolar range).
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Initiate the reaction by adding the substrate working solution to each well.

Data Acquisition:

Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal

temperature for the enzyme (e.g., 37°C).

Measure the increase in fluorescence in a kinetic mode for 30-60 minutes, with readings

taken every 1-2 minutes.

Use an excitation wavelength of ~340-380 nm and an emission wavelength of ~440-460

nm for released AMC.[1]

Data Analysis:

Subtract the background fluorescence (from the Substrate Control wells) from all sample

readings.

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence

versus time plot.

Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).

Generation of an AMC Standard Curve
To convert the relative fluorescence units (RFU) obtained from the enzyme assay into the molar

amount of product formed, a standard curve of free AMC is required.

Materials:

7-Amino-4-methylcoumarin (AMC) powder

Dimethyl sulfoxide (DMSO)

Assay Buffer

96-well black, clear-bottom microplate

Fluorescence microplate reader
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Procedure:

Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in

high-quality DMSO.[4]

Prepare an Intermediate AMC Dilution: Dilute the 10 mM stock solution in assay buffer to a

lower concentration (e.g., 100 µM).[4]

Serial Dilutions:

Add a known volume of the intermediate AMC dilution to the first well of a 96-well plate.

Perform serial dilutions across a row of the plate using the assay buffer to generate a

range of known AMC concentrations (e.g., 0 to 50 µM).[1]

Include a blank control containing only the assay buffer.

Fluorescence Measurement:

Place the plate in a fluorescence microplate reader.

Measure the fluorescence intensity at the same excitation and emission wavelengths used

for the enzyme assay.

Data Analysis:

Subtract the average fluorescence of the blank wells from the fluorescence readings of all

AMC standard wells.

Plot the background-subtracted RFU against the corresponding AMC concentrations.

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

coefficient of determination (R²). An R² value ≥ 0.99 indicates a strong linear relationship.

[4]

Matrix Metalloproteinase (MMP) Assay using a
Fluorogenic Substrate
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This protocol details the measurement of MMP activity using a FRET-based peptide substrate.

Materials:

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Active MMP enzyme

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

96-well black microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare a 1-10 mM stock solution of the FRET substrate in DMSO.[12]

Dilute the active MMP enzyme in cold assay buffer to the desired final concentration

(typically 1-20 nM). Keep the enzyme on ice.[12]

Assay Setup:

In a 96-well plate, add the diluted enzyme to the test wells.

For inhibitor studies, add the inhibitor to the wells and incubate with the enzyme for 10-15

minutes before adding the substrate.[12]

Include blank wells with only assay buffer.

Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.[12]

Reaction Initiation:

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer.

Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to all wells.[12]
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Measurement:

Immediately place the plate in a fluorescence reader pre-set to 37°C.

Monitor the increase in fluorescence at an excitation wavelength of ~325 nm and an

emission wavelength of ~393 nm in a kinetic mode.[5]

Signaling Pathways and Experimental Workflows
Visualizing the context in which AMC peptides are used is crucial for understanding their

application. The following diagrams, rendered using the DOT language, illustrate key signaling

pathways and experimental workflows.
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Caption: General workflow for a protease assay using AMC-peptide substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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